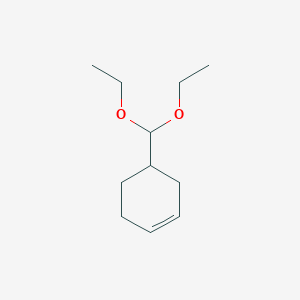

4-(Diethoxymethyl)cyclohexene

描述

4-(Diethoxymethyl)cyclohexene (CAS No. 6314-88-1) is a substituted cyclohexene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the cyclohexene ring. This compound belongs to the broader class of oxygenated cyclohexene derivatives, which are characterized by their unique reactivity and applications in organic synthesis, pharmaceuticals, and materials science .

属性

CAS 编号 |

6314-88-1 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC 名称 |

4-(diethoxymethyl)cyclohexene |

InChI |

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |

InChI 键 |

FQTUPNIDBICDHE-UHFFFAOYSA-N |

规范 SMILES |

CCOC(C1CCC=CC1)OCC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)cyclohexene typically involves the reaction of cyclohexene with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality standards .

化学反应分析

Types of Reactions: 4-(Diethoxymethyl)cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexanone or cyclohexanal derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexene derivatives depending on the reagents used.

科学研究应用

4-(Diethoxymethyl)cyclohexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.

Industry: Used in the production of polymers and other industrial chemicals

生物活性

Overview of 4-(Diethoxymethyl)cyclohexene

Chemical Structure and Properties:

this compound is an organic compound characterized by a cyclohexene ring substituted with a diethoxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the diethoxymethyl group suggests potential reactivity and interactions with biological systems.

Antioxidant Activity

Compounds derived from cyclohexene structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Potential Anti-Cancer Effects

Emerging research suggests that cyclohexene derivatives may possess anti-cancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Study on Related Compounds:

A study examining the biological activities of cyclohexene derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of this compound. -

Antimicrobial Efficacy:

In a comparative study, various cyclohexene derivatives were tested for their antimicrobial efficacy against common pathogens. Results indicated that modifications similar to those in this compound could enhance activity against resistant strains.

The biological activities of compounds like this compound are often mediated through:

- Cell Membrane Disruption: Leading to leakage of cellular contents.

- Enzyme Inhibition: Interfering with critical enzymes involved in metabolic processes.

- Receptor Binding: Modulating receptor activity that influences cell signaling pathways.

Toxicological Assessments

Preliminary toxicological assessments are essential for understanding the safety profile of this compound. Studies on structurally similar compounds indicate varying degrees of toxicity, emphasizing the need for comprehensive evaluation before therapeutic application.

相似化合物的比较

Comparative Analysis with Similar Cyclohexene Derivatives

Structural and Functional Group Comparisons

Cyclohexene derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:

Reactivity and Catalytic Behavior

- Oxidation Pathways: Cyclohexene derivatives undergo oxidation to yield epoxides, alcohols, or ketones. For example, Fe(II) and Co(II) phthalocyanine catalysts convert cyclohexene to cyclohexenol (78% selectivity) and minor epoxide/ketone products . In contrast, this compound’s ether groups may stabilize the molecule against oxidation, favoring alternative pathways.

- Hydrogenation Selectivity : Ru-based catalysts with ZnSO₄ additives achieve 80% selectivity for cyclohexene during benzene hydrogenation . The diethoxymethyl group in this compound could similarly influence adsorption on catalytic surfaces, though this remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。